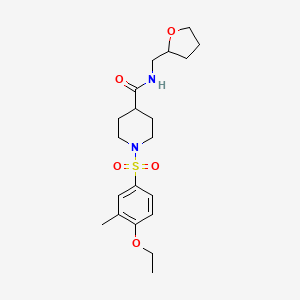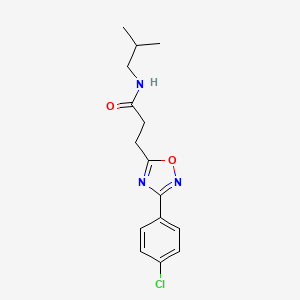
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPOP and is known to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CPOP is not fully understood. However, it is known to bind to proteins and induce conformational changes that can lead to altered protein function. CPOP has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase.
Biochemical and Physiological Effects:
CPOP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, CPOP has been found to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPOP in lab experiments is its high selectivity towards certain proteins. Additionally, CPOP is a fluorescent probe, which makes it easy to detect in biological samples. However, one limitation of using CPOP is its potential toxicity towards cells. It is important to use appropriate concentrations of CPOP in experiments to avoid any adverse effects.
Orientations Futures
There are many future directions for the use of CPOP in scientific research. One potential application is in the development of new biosensors for detecting various biomolecules. Additionally, CPOP could be used in the development of new cancer therapies that target specific proteins. Further research is needed to fully understand the mechanism of action of CPOP and its potential applications in scientific research.
Conclusion:
In conclusion, CPOP is a chemical compound that has various scientific research applications. Its synthesis method involves the reaction of 4-chlorobenzohydrazide with isobutyryl chloride in the presence of triethylamine. CPOP has been found to have various biochemical and physiological effects and can be used as a fluorescent probe in bioimaging studies. It is important to consider the advantages and limitations of using CPOP in lab experiments and to explore its potential future directions in scientific research.
Méthodes De Synthèse
The synthesis of CPOP involves the reaction of 4-chlorobenzohydrazide with isobutyryl chloride in the presence of triethylamine. The resulting product is then reacted with 1,2,4-oxadiazole-5-carboxylic acid in the presence of thionyl chloride to yield CPOP. The purity of the compound can be checked using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
CPOP has been found to have various scientific research applications. It has been used as a fluorescent probe in bioimaging studies due to its ability to selectively bind to proteins. Additionally, CPOP has been used in the development of biosensors for detecting various biomolecules such as glucose and ATP.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)9-17-13(20)7-8-14-18-15(19-21-14)11-3-5-12(16)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCMSRWELJXVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


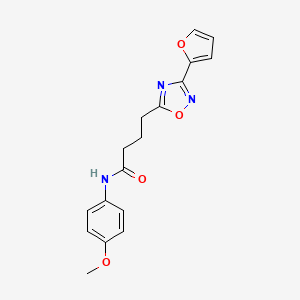
![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)
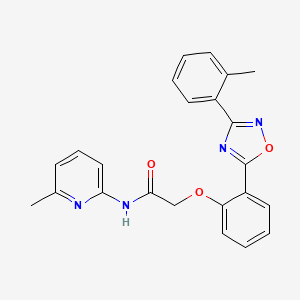
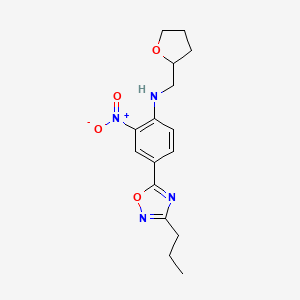
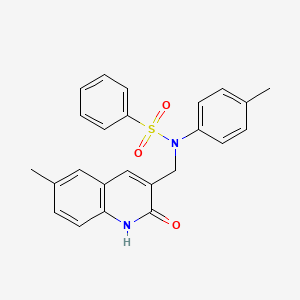
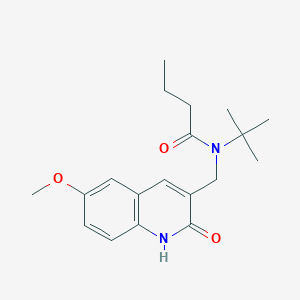
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
